Methyl-2-Fluor-3-formylbenzoat

Übersicht

Beschreibung

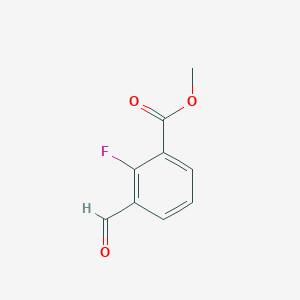

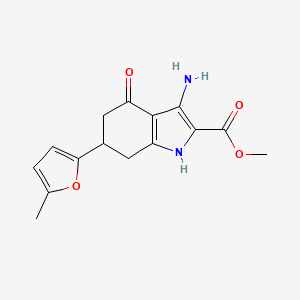

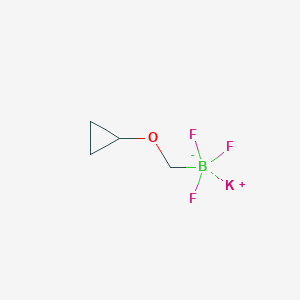

Methyl 2-fluoro-3-formylbenzoate is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for Methyl 2-fluoro-3-formylbenzoate is 1S/C9H7FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

Methyl 2-fluoro-3-formylbenzoate has a molecular weight of 182.15 . It is a solid at room temperature . The predicted density is 1.271±0.06 g/cm3 , and the predicted boiling point is 286.4±30.0 °C .Wissenschaftliche Forschungsanwendungen

Organische Synthese von bioaktiven Molekülen

Methyl-2-Fluor-3-formylbenzoat: ist ein vielseitiges Substrat in der organischen Chemie und dient als Vorläufer für die Synthese einer breiten Palette von bioaktiven Molekülen. Seine Formylgruppe ist besonders reaktiv, was es zu einem idealen Ausgangsmaterial für die Konstruktion komplexer Moleküle mit potenziellen pharmakologischen Aktivitäten macht, darunter antifungale, antihypertensive, antikanker, antiulzerative, antipsychotische und antivirale Eigenschaften .

Arzneimittelforschung und -entwicklung

Im Bereich der Arzneimittelforschung spielt This compound eine entscheidende Rolle als Gerüst für die Entwicklung neuer Medikamente. Seine Molekülstruktur ermöglicht die Manipulation von funktionellen Gruppen, was zur Synthese neuartiger Medikamentenkandidaten führt. Diese Verbindung wird als Schlüssel-Ausgangsmaterial in mehrstufigen Reaktionen wie der Ugi-Reaktion und der Tetrazol-Photoclick-Reaktion beschrieben .

Analytische Chemie

Die einzigartigen Eigenschaften der Verbindung machen sie für den Einsatz in der analytischen Chemie geeignet, insbesondere in der Chromatographie und Massenspektrometrie. Sie kann als Standard- oder Referenzverbindung bei der qualitativen und quantitativen Analyse komplexer Mischungen verwendet werden .

Materialwissenschaftliche Forschung

Die Reaktivität und Stabilität der Verbindung sind auch in der materialwissenschaftlichen Forschung von Vorteil. Sie kann verwendet werden, um die Eigenschaften von Materialien zu modifizieren oder als Baustein für die Herstellung neuer Materialien mit gewünschten Eigenschaften .

Chemische Synthese

This compound: wird bei der Synthese verschiedener Derivate eingesetzt, die mit verschiedenen Rezeptoren interagieren und zur Entdeckung neuer potenzieller Medikamentenkandidaten beitragen. Seine Ester- und Formylfunktionen sind essentiell für die Bildung neuer Verbindungen durch Reaktionen wie die Ugi-Reaktion .

Lebenswissenschaftliche Forschung

Diese Verbindung ist in der lebenswissenschaftlichen Forschung von Bedeutung, wo sie als Vorläufer für die Herstellung von Medizinprodukten verwendet wird. Ihre Rolle bei der Synthese von Verbindungen mit pharmazeutischen Anwendungen unterstreicht ihre Bedeutung sowohl in synthetischen Bereichen als auch in der pharmazeutischen Industrie .

Chromatographie und Massenspektrometrie

Schließlich findet This compound Anwendung in der Chromatographie und Massenspektrometrie als Forschungsverbindung. Es unterstützt die Trennung, Identifizierung und Analyse von Substanzen in einer Mischung und liefert Einblicke in ihre Zusammensetzung und Reinheit .

Eigenschaften

IUPAC Name |

methyl 2-fluoro-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMOWSMVLXMDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)

![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)

![N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride](/img/structure/B1456846.png)

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)

![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)